molecular formula C10H10FNO2S B12899035 2-Benzoxazolinone, 5-fluoro-3-(2-(methylthio)ethyl)- CAS No. 19420-37-2

2-Benzoxazolinone, 5-fluoro-3-(2-(methylthio)ethyl)-

Cat. No.: B12899035
CAS No.: 19420-37-2
M. Wt: 227.26 g/mol
InChI Key: HNNGEOOMYNAEGA-UHFFFAOYSA-N
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Description

2-Benzoxazolinone, 5-fluoro-3-(2-(methylthio)ethyl)- is a synthetic organic compound belonging to the benzoxazolinone family. This compound is characterized by the presence of a benzoxazolinone core structure, which is a fused bicyclic ring system containing both benzene and oxazolinone rings. The addition of a fluorine atom and a methylthioethyl group further modifies its chemical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzoxazolinone, 5-fluoro-3-(2-(methylthio)ethyl)- typically involves multi-step organic reactions. One common method includes the initial formation of the benzoxazolinone core, followed by the introduction of the fluorine atom and the methylthioethyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Industrial production often emphasizes the optimization of reaction conditions to maximize yield while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-Benzoxazolinone, 5-fluoro-3-(2-(methylthio)ethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The fluorine atom and the methylthioethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or acyl groups.

Scientific Research Applications

2-Benzoxazolinone, 5-fluoro-3-(2-(methylthio)ethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzoxazolinone, 5-fluoro-3-(2-(methylthio)ethyl)- involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes by binding to specific receptors or proteins. The exact mechanism can vary depending on the context and the specific application being studied .

Comparison with Similar Compounds

Similar Compounds

    2-Benzoxazolinone: The parent compound without the fluorine and methylthioethyl modifications.

    5-Fluoro-2-Benzoxazolinone: A similar compound with only the fluorine modification.

    3-(2-(Methylthio)ethyl)-2-Benzoxazolinone: A similar compound with only the methylthioethyl modification.

Uniqueness

2-Benzoxazolinone, 5-fluoro-3-(2-(methylthio)ethyl)- is unique due to the combined presence of both the fluorine atom and the methylthioethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

19420-37-2

Molecular Formula

C10H10FNO2S

Molecular Weight

227.26 g/mol

IUPAC Name

5-fluoro-3-(2-methylsulfanylethyl)-1,3-benzoxazol-2-one

InChI

InChI=1S/C10H10FNO2S/c1-15-5-4-12-8-6-7(11)2-3-9(8)14-10(12)13/h2-3,6H,4-5H2,1H3

InChI Key

HNNGEOOMYNAEGA-UHFFFAOYSA-N

Canonical SMILES

CSCCN1C2=C(C=CC(=C2)F)OC1=O

Origin of Product

United States

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